molecular formula C22H19FN4O3S B2573262 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 511238-73-6

7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2573262
CAS No.: 511238-73-6
M. Wt: 438.48
InChI Key: MYOCVUHVYXAPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a structurally complex xanthine derivative designed for pharmaceutical research and development. This specialized purine-based compound features strategic molecular modifications including a 4-fluorobenzyl group at position 7, 1,3-dimethyl substitution on the purine core, and a phenylketone moiety attached via sulfur linkage at position 8, creating a multifunctional research chemical with potential biological activity. While specific studies on this exact compound are limited, structurally related purine-2,6-dione derivatives demonstrate significant research value across multiple domains . These compounds have shown particular promise in immunology and virology research, where similar molecules are being investigated as modulators of Toll-like receptor (TLR) signaling pathways . The fluorobenzyl substitution pattern present in this compound is consistent with molecular frameworks being explored for their potential in viral infection research, suggesting possible applications in developing antiviral research tools . Additionally, structurally similar xanthine derivatives have been investigated across a broad spectrum of biomedical research areas including oncology (with studies mentioning basal cell carcinoma, renal cell carcinoma, hepatocellular carcinoma, non-small cell lung carcinoma, melanoma, and plasma cell myeloma), inflammatory conditions (such as asthma, chronic obstructive pulmonary disease, and allergic rhinitis), and immunology . The presence of both fluorobenzyl and phenylethanone substituents in this compound suggests potential for diverse interaction with biological targets, possibly including enzyme inhibition or receptor modulation activities observed in related purine derivatives . Researchers investigating purine-based molecular frameworks for drug discovery, medicinal chemistry, and biological mechanism studies may find this compound particularly valuable. The specific substitution pattern with fluorine and ketone functionalities makes it suitable for structure-activity relationship studies, biochemical probing, and targeted therapeutic development across multiple disease models. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-14-8-10-16(23)11-9-14)21(24-19)31-13-17(28)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCVUHVYXAPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a purine derivative as the starting material, which undergoes alkylation with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related purine-2,6-diones (Table 1), focusing on substituents at N7 and C8, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) N7 Substituent C8 Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorobenzyl 2-Oxo-2-phenylethylsulfanyl Not reported ~416.44* High lipophilicity, metabolic stability
1,3-Dimethyl-8-(E)-styryl- (Compound 16) None Styryl (C=CH-Ph) 357 ~296.33 High crystallinity, π-π stacking
7-Benzyl-1,3-dimethyl-8-(E)-styryl- (18) Benzyl Styryl (C=CH-Ph) 207 ~398.44 Lower stability, increased bulk
7-(4-Cl-Benzyl)-8-(2-hydroxypropylsulfanyl) 4-Chlorobenzyl 2-Hydroxypropylsulfanyl Not reported ~397.88 Polar hydroxyl group, solubility
8-(4-Fluorophenyl)amino-1,3-dimethyl- None 4-Fluorophenylamino Not reported 289.27 H-bond donor, lower lipophilicity
7-Benzyl-8-(4-methylpiperazinyl) Benzyl 4-Methylpiperazinyl Not reported ~415.49 Basic group, enhanced solubility

*Calculated based on formula C₂₁H₁₈FN₃O₃S.

Key Observations:

N7 Substituents: The 4-fluorobenzyl group in the target compound contrasts with the non-substituted N7 in Compound 16 and the benzyl or 4-chlorobenzyl groups in others . Fluorination reduces metabolic oxidation compared to chlorination, enhancing in vivo stability . Benzyl or 4-chlorobenzyl substituents (e.g., Compounds 18 and ) may increase steric bulk but lack fluorine’s electronic effects.

C8 Substituents :

  • The 2-oxo-2-phenylethylsulfanyl group in the target compound combines lipophilicity (phenyl) and polarity (ketone). This contrasts with:

  • Styryl groups (Compounds 16, 18): Enhance π-π stacking but lack ketone-mediated polarity.
  • Hydroxyalkylsulfanyl (): Improve aqueous solubility but may undergo rapid phase II metabolism (e.g., glucuronidation).

Thermal Stability :

  • The high melting point of Compound 16 (357°C) suggests strong crystal packing, likely due to styryl π-π interactions. The target compound’s melting point is unreported but may be lower due to its flexible sulfanyl chain .

Biological Implications :

  • The target’s fluorobenzyl and sulfanyl-ketone groups may synergize to improve blood-brain barrier penetration compared to 4-chlorobenzyl derivatives .
  • Piperazinyl substituents () prioritize solubility over lipophilicity, making them more suitable for hydrophilic targets.

Biological Activity

The compound 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17FN6O2S
  • Molecular Weight : 400.4 g/mol
  • IUPAC Name : 7-(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-oxo-2-phenylethyl)sulfanylpurine-2,6-dione
  • Canonical SMILES : CN1C=CN=C1SC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with a purine core, followed by the sequential introduction of substituents such as the fluorobenzyl and phenylethyl groups through nucleophilic substitution and cyclization reactions. Advanced techniques like continuous flow chemistry may be employed to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of purine compounds often exhibit antimicrobial activity. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound may similarly possess antibacterial properties due to its structural similarities to other bioactive purines.

Anticancer Activity

Compounds containing purine structures are frequently investigated for anticancer properties. Studies have demonstrated that modifications at the purine core can lead to enhanced cytotoxicity against cancer cell lines. For example, derivatives with similar functional groups have been shown to inhibit cancer cell proliferation effectively . The mechanism may involve the inhibition of critical enzymes or pathways involved in cancer cell growth.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . The inhibition of these enzymes can lead to therapeutic applications in conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes by binding to active sites or allosteric sites, thereby disrupting normal biochemical pathways.
  • Receptor Binding : It may also interact with receptors involved in cellular signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study on Purine Derivatives Found significant antibacterial activity against multiple strains; potential as AChE inhibitors with IC50 values indicating strong efficacy.
Anticancer Research Demonstrated cytotoxic effects on cancer cell lines; suggested mechanisms include apoptosis induction through enzyme inhibition.
Enzyme Inhibition Studies Identified strong inhibitory effects on urease; compounds showed potential for treating infections related to urease-producing organisms.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound, and how do solvent/temperature variations affect yield?

Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of sulfanyl groups, while dichloromethane is preferred for acid-sensitive intermediates .
  • Temperature : Reactions involving purine-dione cores often require mild heating (50–70°C) to avoid decomposition .
  • Catalysts : Triethylamine or pyridine is used to neutralize acidic byproducts during thioether bond formation .
    Methodological Tip : Use TLC or HPLC to monitor intermediate stability under varying conditions.

Basic: How can structural ambiguities in the purine-dione core be resolved using spectroscopic techniques?

Answer:

  • 1H/13C NMR : Assign methyl (1,3-dimethyl) and fluorobenzyl protons via coupling patterns (e.g., 4-fluorobenzyl shows distinct aromatic splitting) .
  • IR Spectroscopy : Confirm carbonyl (2,6-dione) stretches at ~1700–1750 cm⁻¹ and sulfanyl (C-S) vibrations at ~600–700 cm⁻¹ .
  • UV-Vis : Detect π→π* transitions in the purine ring (λmax ~260–280 nm) to assess electronic environment changes .

Advanced: How can conflicting data between experimental and computational structural models be reconciled?

Answer:

  • Density Functional Theory (DFT) : Compare calculated vs. observed bond angles/lengths, especially for the sulfanyl-2-oxo-ethyl substituent .
  • X-ray Crystallography : Resolve discrepancies by refining crystal lattice parameters (e.g., hydrogen bonding between dione oxygens and fluorobenzyl groups) .
    Note : Discrepancies may arise from solvent effects in DFT not replicating solid-state crystallography.

Advanced: What strategies validate the compound’s structure-activity relationship (SAR) in nucleotide pathway modulation?

Answer:

  • Bioisosteric Replacement : Substitute the 2-oxo-2-phenylethyl sulfanyl group with morpholinyl or benzothiazole analogs to test target affinity .
  • Enzymatic Assays : Measure inhibition of adenosine deaminase or phosphodiesterase isoforms using purified enzymes and LC-MS quantification .
    Key Insight : Fluorobenzyl groups enhance lipophilicity, potentially improving membrane permeability .

Advanced: What computational approaches predict binding modes with nucleotide-related targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) . Focus on hydrogen bonds between dione oxygens and conserved lysine residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfanyl-ethyl group in hydrophobic pockets .

Methodological: How to align experimental design with theoretical frameworks in purine derivative research?

Answer:

  • Conceptual Framework : Ground synthesis in bioisosterism (e.g., sulfanyl vs. ether linkages) to rationalize structural modifications .
  • Hypothesis-Driven Design : Test whether fluorobenzyl substitution reduces metabolic clearance compared to non-fluorinated analogs .

Advanced: What analytical techniques resolve purity issues in final products?

Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate diastereomers or oxidized byproducts .
  • Elemental Analysis : Confirm purity (>95%) by comparing calculated vs. observed C/H/N/S percentages .

Advanced: How do solvent polarity and proticity influence reaction kinetics in sulfanyl group installation?

Answer:

  • Polar Protic Solvents (e.g., MeOH) : Slow reaction rates due to hydrogen bonding with nucleophiles.
  • Polar Aprotic Solvents (e.g., DMF) : Accelerate SN2 mechanisms by stabilizing transition states .
    Experimental Design : Perform kinetic studies using in situ IR to track sulfanyl intermediate formation .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences in dione vs. sulfanyl groups .

Advanced: How can systematic literature reviews identify gaps in purine-dione derivative research?

Answer:

  • Bibliometric Analysis : Use tools like VOSviewer to map keyword clusters (e.g., "sulfanyl modification," "fluorobenzyl SAR") across PubMed and CAS databases .
  • Patent Mining : Extract synthesis protocols from granted patents (e.g., WO2023/xxxxxx) to benchmark novel methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.